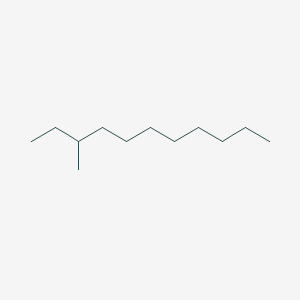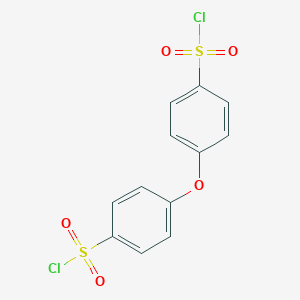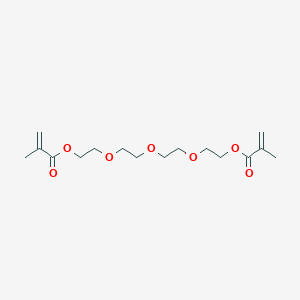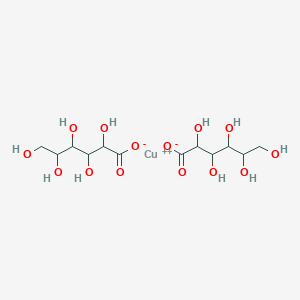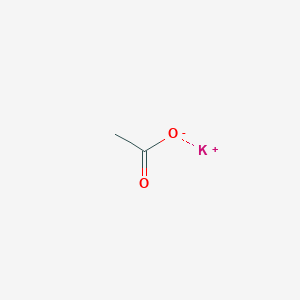
酢酸カリウム
概要
説明
Potassium acetate, also known as potassium ethanoate, is the potassium salt of acetic acid with the chemical formula CH₃COOK. It appears as a white, deliquescent crystalline powder and is highly soluble in water. This compound is widely used in various industries due to its versatile properties .
科学的研究の応用
Potassium acetate has a wide range of applications in scientific research and various industries:
Chemistry: Used as a buffering agent in chemical reactions and as a catalyst in the production of synthetic fibers.
Biology: Employed in molecular biology to precipitate sodium dodecyl sulfate and SDS-bound proteins, facilitating their removal from DNA
Medicine: Utilized to treat hypokalemia and as an electrolyte replenisher in pharmaceutical products.
Industry: Acts as a deicing agent for airport runways, a fire extinguishing agent in Class K fire extinguishers, and a preservative in processed foods .
作用機序
Target of Action
Potassium acetate primarily targets the cell membrane potential . It plays a crucial role in maintaining the balance between potassium and sodium ions, which is regulated by ion pumps in the cell membrane .
Mode of Action
Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells . The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . The cell membrane potential created by potassium and sodium ions allows the cell to generate an action potential—a “spike” of electrical discharge . This ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .
Biochemical Pathways
Potassium acetate is involved in several biochemical pathways. For instance, it plays a role in the formation of acetate and the synthesis of ATP during fermentation in bacteria . It also participates in central carbon metabolism, including energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
Potassium acetate is predominantly excreted by the kidneys . It can be administered intravenously at a typical rate of 10 mEq/hr for routine repletion, and at a rate of 20 mEq/hr for severe hypokalemia or diabetic ketoacidosis .
Result of Action
The result of potassium acetate’s action is the regulation of hypokalemia as a primary condition or secondary to other medical conditions . It helps maintain the balance of potassium in the body, which is essential for various physiological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium acetate. For example, it has been used as a deicer to remove ice or prevent its formation, offering the advantage of being less aggressive on soils and much less corrosive .
生化学分析
Biochemical Properties
Potassium acetate plays a crucial role in biochemical reactions, particularly in the processing of DNA and RNA . It interacts with various enzymes, proteins, and other biomolecules, serving as a buffering agent and maintaining optimal pH levels for enzymatic reactions and protein studies .
Cellular Effects
The effects of potassium acetate on various types of cells and cellular processes are primarily related to its role in maintaining pH balance and providing potassium ions. These ions are essential for cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, potassium acetate exerts its effects through its interactions with biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it can act as an enzyme activator or inhibitor, depending on the specific biochemical context .
Metabolic Pathways
Potassium acetate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Potassium acetate is transported and distributed within cells and tissues through various mechanisms. Its localization or accumulation can be influenced by interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of potassium acetate and its effects on activity or function are complex and depend on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Potassium acetate can be synthesized through an acid-base neutralization reaction. The reaction involves treating a potassium-containing base such as potassium hydroxide or potassium carbonate with acetic acid: [ \text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, potassium acetate is produced by neutralizing acetic acid with potassium hydroxide or potassium carbonate. The reaction is typically carried out in aqueous solution, followed by crystallization and drying to obtain the final product .
Types of Reactions:
Neutralization: As mentioned, potassium acetate is formed through the neutralization of acetic acid with potassium hydroxide or potassium carbonate.
Decomposition: Potassium acetate decomposes at high temperatures, releasing acetic acid and potassium oxide.
Substitution: It can participate in substitution reactions where the acetate ion acts as a nucleophile.
Common Reagents and Conditions:
Acetic Acid: Used in the synthesis of potassium acetate.
Potassium Hydroxide or Potassium Carbonate: Reacts with acetic acid to form potassium acetate.
Major Products:
Potassium Acetate: The primary product of the neutralization reaction.
Water and Carbon Dioxide: By-products in the reaction involving potassium carbonate
類似化合物との比較
Sodium Acetate (CH₃COONa): Similar to potassium acetate but contains sodium instead of potassium.
Calcium Acetate (Ca(CH₃COO)₂): Contains calcium and is used as a phosphate binder in medicine.
Magnesium Acetate (Mg(CH₃COO)₂): Contains magnesium and is used in various industrial applications.
Comparison:
Potassium Acetate vs. Sodium Acetate: Potassium acetate is preferred in applications where potassium ions are beneficial, such as in treating hypokalemia. Sodium acetate is often used in buffer solutions and as a food additive.
Potassium Acetate vs. Calcium Acetate: Potassium acetate is less commonly used as a phosphate binder compared to calcium acetate, which is specifically used for this purpose in patients with kidney disease.
Potassium Acetate vs. Magnesium Acetate: Potassium acetate is favored for its deicing properties and lower environmental impact compared to magnesium acetate .
Potassium acetate’s unique properties and diverse applications make it a valuable compound in various fields, from scientific research to industrial processes.
特性
Key on ui mechanism of action |
Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity. |
|---|---|
CAS番号 |
127-08-2 |
分子式 |
C2H4KO2 |
分子量 |
99.15 g/mol |
IUPAC名 |
potassium;acetate |
InChI |
InChI=1S/C2H4O2.K/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
NDQKGYXNMLOECO-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].[K+] |
異性体SMILES |
CC(=O)[O-].[K+] |
正規SMILES |
CC(=O)O.[K] |
密度 |
1.6 g/cm³ |
melting_point |
292 °C |
Key on ui other cas no. |
127-08-2 |
物理的記述 |
Liquid; Other Solid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals Colourless, deliquescent crystals or a white crystalline powder, odourless or with a faint acetic odour Lustrous colorless or white solid; Rapidly deliquescent; [Merck Index] White crystalline solid; [Aldrich MSDS] WHITE FLAKES OR CRYSTALLINE POWDER. |
ピクトグラム |
Irritant |
溶解性 |
Solubility in water, g/100ml at 20 °C: 256 |
同義語 |
Acetate, Potassium Potassium Acetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of potassium acetate?
A1: Potassium acetate has a molecular formula of CH3COOK and a molecular weight of 98.14 g/mol.
Q2: What spectroscopic techniques are useful for characterizing potassium acetate?
A2: Several spectroscopic techniques can be employed, including:
- X-ray diffraction (XRD): XRD is frequently used to study the intercalation of potassium acetate into kaolinite and halloysite, revealing changes in basal spacing and providing insights into structural changes. [, , , , , ]
- Raman spectroscopy: This technique helps investigate the molecular structure and interactions of potassium acetate within intercalation complexes. It can identify specific vibrations related to acetate ions and hydroxyl groups, providing information on bonding and structural changes upon heating or deintercalation. [, , ]
- Infrared Emission Spectroscopy (IES): IES aids in studying the structural changes occurring during thermal decomposition of potassium acetate complexes. []
- Fourier transform infrared spectroscopy (FTIR): FTIR analysis is valuable for identifying functional groups present in materials treated with potassium acetate, such as acetylated bamboo. It reveals changes in chemical composition and bonding due to the treatment. []
Q3: How does potassium acetate interact with kaolinite?
A3: Potassium acetate intercalates into the interlayer spaces of kaolinite, increasing its basal spacing. This occurs through the interaction of acetate ions with the inner-surface hydroxyl groups of kaolinite, disrupting the hydrogen bonding network. [, , , , , , ]
Q4: What factors influence the degree of potassium acetate intercalation into kaolinite and halloysite?
A4: Several factors influence the intercalation process:
- Concentration of potassium acetate: Higher concentrations generally lead to a higher degree of intercalation. []
- Method of preparation: Mechanochemical intercalation (co-grinding) is often more efficient than solution intercalation or homogenization techniques. []
- Ageing: The degree of intercalation can increase with the ageing of samples prepared through mechanochemical and homogenization methods. []
- Grinding parameters: Factors like grinding time, sample-to-grinding body mass ratio, and rotational speed impact intercalation efficiency in mechanochemical methods. []
- Humidity: The humidity level during ageing affects the degree of intercalation. []
Q5: Is potassium acetate intercalation into kaolinite reversible?
A5: Yes, the intercalation process is reversible. Washing the intercalated complex with water or ammonium chloride solution can induce deintercalation, leading to a decrease in basal spacing and eventually restoring the original kaolinite structure. [, ]
Q6: How does potassium acetate affect the thermal behavior of kaolinite?
A6: The presence of intercalated potassium acetate alters the thermal decomposition behavior of kaolinite. The complex typically decomposes at a lower temperature compared to pure kaolinite, and the dehydroxylation process occurs in stages. []
Q7: How is potassium acetate used in fire suppression systems?
A7: Potassium acetate is a viable freeze-protection additive for water-based fire suppression systems, particularly in cold regions. In addition to preventing freezing, research suggests that potassium acetate mists can be more effective than pure water mists in extinguishing propane flames. This enhanced fire suppression capability is attributed to potassium acetate's influence on the water mist's thermodynamic properties and droplet size. []
Q8: What is the role of potassium acetate in the synthesis of phenetol?
A8: Potassium acetate acts as a catalyst support in the selective synthesis of phenetol from phenol and diethyl carbonate. Loading potassium acetate onto NaY zeolite increases the catalyst's basicity, enhancing its activity in this reaction. Optimal potassium acetate loading is crucial, as excessive loading can negatively impact the catalyst's surface area and pore volume, ultimately diminishing its effectiveness. []
Q9: How does potassium acetate affect coke formation during thermal cracking processes?
A9: Potassium acetate acts as a coking inhibitor during thermal cracking processes, such as those involving light naphtha. By adding potassium acetate to the process, the amount of coke deposited on the inner surfaces of cracking tubes can be significantly reduced. This reduction is attributed to potassium acetate's ability to alter the morphology and structure of the coke, hindering its growth. [, ]
Q10: What are the potential impacts of potassium acetate deicer on concrete infrastructure?
A10: While considered more environmentally friendly than traditional deicers, potassium acetate can accelerate alkali-silica reactions (ASR) in concrete containing reactive aggregates. This leads to premature deterioration, map cracking, and reduced structural integrity. Mitigation strategies, such as incorporating fly ash or slag into the concrete mix, are crucial to minimize this risk. [, , , ]
Q11: How does potassium acetate affect the microbiological and physical properties of marinated catfish fillets?
A11: Potassium acetate, in combination with potassium lactate, can act as an antimicrobial agent in marinated catfish fillets, effectively extending their shelf-life. This combination reduces psychrotrophic bacterial growth and improves sensory qualities, enhancing consumer acceptance. []
Q12: How is computational chemistry used to study potassium acetate systems?
A12: Computational techniques provide insights into the behavior and interactions of potassium acetate at the molecular level.
- Molecular Dynamics (MD) simulations: These simulations are valuable for investigating the adsorption and intercalation of potassium acetate in clays like kaolinite. Researchers use MD to determine basal spacing as a function of intercalated molecule content and analyze the stability of different intercalated structures. []
- Density functional theory (DFT) calculations: DFT calculations help determine the Gibbs free energy of simulated systems, enabling a deeper understanding of the stability and preferred configurations of potassium acetate within intercalated complexes. []
- Molecular modeling: By creating and analyzing models of potassium acetate intercalated into kaolinite, researchers gain a clearer understanding of the spatial arrangement of molecules within the interlamellar spacing, including potential orientations and interactions. []
Q13: What is the effect of potassium acetate on lysine metabolism in chicks?
A13: Dietary supplementation with potassium acetate in chicks has been found to reduce the rate of lysine catabolism and decrease its presence in free amino acid pools. This effect is attributed to an increase in lysine utilization for tissue protein synthesis. []
Q14: How does potassium acetate influence the vapor-liquid equilibrium of alcohol-water systems?
A14: Potassium acetate exhibits salting-out and salting-in effects on alcohol-water mixtures, altering the vapor-liquid equilibrium. In ethanol-water systems, it increases the relative volatility of ethanol, demonstrating its potential in extractive distillation processes. [, ]
Q15: Can potassium acetate be used in the preparation of humidity-controlling and antibacterial materials?
A15: Yes, potassium acetate can be incorporated into polymer matrices, such as polyacrylamide, to create composite materials with humidity-controlling properties. These composites exhibit enhanced humidity absorption and desorption capabilities. Furthermore, incorporating silver ions into these materials can impart antibacterial properties, making them suitable for applications requiring moisture regulation and microbial control. []
Q16: How does potassium acetate affect CO2 adsorption in carbon materials?
A16: Treating carbon materials with potassium acetate enhances their CO2 adsorption capacity. This treatment introduces oxygen-containing functional groups like hydroxyl and carbonyl groups on the carbon surface, promoting CO2 capture. This application holds potential for developing efficient CO2 capture technologies for environmental remediation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


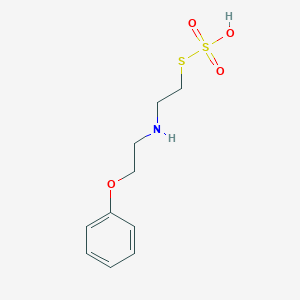
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)

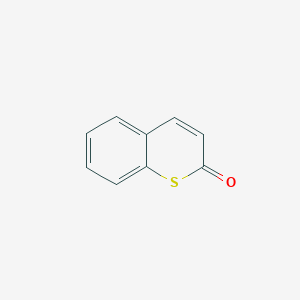
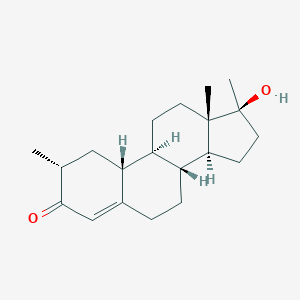
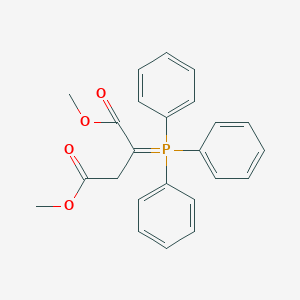
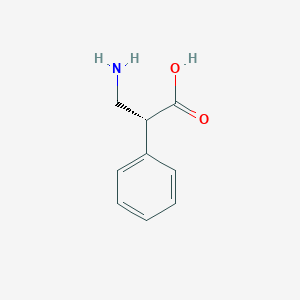
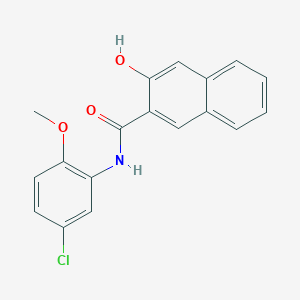
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)
